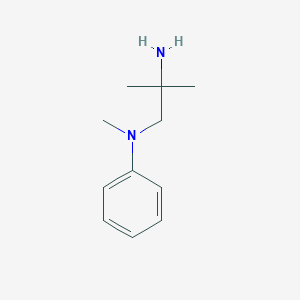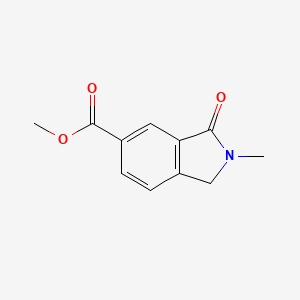![molecular formula C14H19NO2 B13931270 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine CAS No. 857373-50-3](/img/structure/B13931270.png)
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge. This compound is known for its significant role in the synthesis of various pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- typically involves the reaction of piperidine with 1,4-benzodioxan-6-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and widely used in the pharmaceutical industry for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
Applications De Recherche Scientifique
PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and proliferation. This modulation leads to the inhibition of cell migration and induction of cell cycle arrest, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: Another piperidine derivative found in black pepper, known for its antioxidant and anticancer properties.
Pyridine: A six-membered aromatic heterocycle with nitrogen, used as a precursor in the synthesis of piperidine.
Piperazine: A heterocyclic amine with two nitrogen atoms, used in the synthesis of various pharmaceuticals.
Uniqueness
PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- is unique due to its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
857373-50-3 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidine |
InChI |
InChI=1S/C14H19NO2/c1-2-6-15(7-3-1)11-12-4-5-13-14(10-12)17-9-8-16-13/h4-5,10H,1-3,6-9,11H2 |
Clé InChI |
NKQDVQOWQWMFDX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CC3=C(C=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)


![Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13931226.png)










